molecular formula C9H19NO B2772834 (Oxan-2-ylmethyl)(propan-2-yl)amine CAS No. 145759-90-6

(Oxan-2-ylmethyl)(propan-2-yl)amine

Cat. No.: B2772834
CAS No.: 145759-90-6
M. Wt: 157.257
InChI Key: PFDXIMASHCKFLM-UHFFFAOYSA-N
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Description

(Oxan-2-ylmethyl)(propan-2-yl)amine is a chemical compound with the CAS Registry Number 145759-90-6 . This amine features a tetrahydropyran (oxan) ring and an isopropyl group, giving it a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol . Its structure, defined by the SMILES notation CC(NCC1OCCCC1)C, presents a secondary amine that can serve as a versatile building block or intermediate in organic synthesis and medicinal chemistry research . The presence of the tetrahydropyran ring can influence the compound's stereoelectronic properties and pharmacokinetic characteristics, making it a valuable scaffold for developing new molecular entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in the exploration of novel pharmacophores, as a precursor for more complex molecules, or in materials science. Proper cold-chain transportation is recommended to ensure the stability and integrity of the product upon delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxan-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-7-9-5-3-4-6-11-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXIMASHCKFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Pathways of Oxan 2 Ylmethyl Propan 2 Yl Amine

Functional Group Interconversions and Modifications

The primary sites for functional group modification on (Oxan-2-ylmethyl)(propan-2-yl)amine are the secondary amine and the tetrahydropyran (B127337) ring. The secondary amine is a versatile functional group that can undergo a variety of transformations.

Reactions of the Secondary Amine:

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated. Reductive amination with aldehydes or ketones provides access to tertiary amines with diverse substitution patterns. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

Oxidation: Oxidation of the secondary amine can lead to various products, including nitrones or, under more forceful conditions, cleavage of the C-N bond.

The tetrahydropyran (THP) ring is generally stable, but the ether oxygen can influence reactions at adjacent positions. The ring itself can also be a target for modification, often requiring activation. For instance, functionalized tetrahydropyran scaffolds can be prepared and subsequently elaborated, demonstrating the potential for manipulating the core structure. nih.gov

Table 1: Exemplary Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group
Secondary Amine Acyl Chloride (R-COCl) Amide
Secondary Amine Aldehyde (R'-CHO), NaBH(OAc)₃ Tertiary Amine
Secondary Amine Sulfonyl Chloride (R-SO₂Cl) Sulfonamide
4-Hydroxytetrahydropyran* DPPA, PPh₃, DEAD 4-Azidotetrahydropyran

Nucleophilic Attack and Rearrangement Reactions of Pyran Nucleus

The saturated tetrahydropyran ring is typically resistant to nucleophilic attack due to the low strain and the nature of the ether linkage. However, reactions can be induced under specific conditions, often involving activation of the ring or leading to rearrangement.

The stereoelectronics of the pyran ring play a crucial role in its reactivity. For instance, in nucleophilic substitutions on tetrahydropyran acetals, the choice of solvent can dictate the stereochemical outcome by favoring either an S\N1 or S\N2 pathway. acs.org Nonpolar solvents like trichloroethylene have been shown to favor S\N2 products. acs.org While the parent compound is not an acetal, derivatization at the C2 position could create substrates for such reactions.

Rearrangement reactions offer a pathway to structurally different molecules. While no specific rearrangements for this compound are prominently documented, analogous structures undergo transformations that suggest potential pathways. For example, the acid-catalyzed rearrangement of tetrahydrofurfuryl alcohol to tetrahydropyran proceeds through ring-opening, followed by intramolecular cyclization. researchgate.net A similar acid-catalyzed ring-opening of the oxan ring in the title compound could occur, potentially leading to an equilibrium with an open-chain amino alcohol, which could then re-cyclize or undergo other reactions. General organic rearrangements, such as the Beckmann or Lossen rearrangements, could be applied to derivatives of the parent compound where appropriate functional groups (e.g., oximes or hydroxamic acids) have been installed. wiley-vch.demvpsvktcollege.ac.inuchicago.edu

Scaffold-Guided Synthesis of Novel Chemical Entities

The inherent structure of this compound makes it an ideal starting point, or scaffold, for the synthesis of more complex molecules, leveraging its stereochemical and functional features to guide the construction of new chemical entities. chemistryviews.orgnih.govwikipedia.orgresearchgate.net

The tetrahydropyran ring can serve as an anchor for the construction of bicyclic systems, including fused and spirocyclic structures.

Fused Systems: Intramolecular cyclization reactions are a primary strategy for creating fused ring systems. By introducing a reactive functional group onto the isopropylamine (B41738) side chain and another on the tetrahydropyran ring, a new ring can be formed connecting these two points. For example, a Pictet-Spengler-type reaction could be envisioned if an aromatic group is attached to the nitrogen and a suitable activating group is present on the pyran ring. Oxidative cyclization of related o-cycloaminoacetanilides is a known method for producing ring-fused benzimidazoles. mdpi.commdpi.com

Spirocyclic Systems: Spirocycles can be generated by forming a new ring that shares a single atom with the tetrahydropyran ring. This typically involves a reaction at one of the carbon atoms of the THP ring. For example, an intramolecular Michael addition, where a nucleophile on the side chain attacks an electrophilic center created on the pyran ring (e.g., an α,β-unsaturated ketone), can lead to spirocyclic compounds. beilstein-journals.org The development of methods to synthesize oxa-spirocycles has expanded the chemical space available to medicinal chemists, often improving properties like solubility. nih.gov

Table 2: Strategies for Fused and Spirocyclic System Construction

Target System General Strategy Example Reaction Type
Fused Ring Intramolecular cyclization between side chain and pyran ring. Oxidative cyclization of anilides mdpi.com
Spirocycle Formation of a new ring at a single carbon atom of the pyran ring. Intramolecular Michael addition beilstein-journals.org

| Spirocycle | Iodocyclization of unsaturated alcohols. | Gold-catalyzed oxidative cyclization nih.gov |

The synthesis of tetrahydropyran derivatives bearing multiple functional groups is a key strategy in drug discovery for exploring chemical space. nih.gov Starting with this compound, additional functional groups can be introduced onto the tetrahydropyran ring.

Methods for achieving this polyfunctionalization often rely on the stepwise introduction of substituents. While direct C-H functionalization of the THP ring is challenging, it is possible. Alternatively, one can start with a more highly functionalized tetrahydropyran, synthesized, for example, via a Prins cyclization between a homoallylic alcohol and an aldehyde, which can yield tetrahydropyran-4-ols. organic-chemistry.orgresearchgate.net These can then be elaborated. Post-polymerization modification techniques, such as the thiol-ene "click" reaction on unsaturated polytetrahydrofuran, also highlight methods for introducing diverse functionalities. mdpi.com

For the target molecule, a hypothetical pathway to a polyfunctionalized derivative could involve:

Introduction of a hydroxyl group onto the pyran ring via stereoselective hydroxylation.

Conversion of the hydroxyl group to other functionalities (e.g., halides, azides, or ethers). nih.gov

Further elaboration of these new functional groups to build more complex structures.

This approach allows for the systematic modification of the scaffold to optimize interactions with biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For (oxan-2-ylmethyl)(propan-2-yl)amine (C9H19NO), the theoretical exact mass of the protonated molecule ([M+H]+) can be calculated. An experimentally obtained value that closely matches this theoretical mass provides strong evidence for the correct molecular formula.

Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" that can help to confirm the connectivity of the molecule. For instance, characteristic fragments would be expected from the cleavage of the bond between the nitrogen and the oxane ring or from the fragmentation of the isopropyl group. docbrown.infonist.gov

Hypothetical HRMS Data for this compound

ParameterValue
Chemical Formula C9H19NO
Theoretical Exact Mass [M+H] 157.1467 u
Hypothetical Observed m/z 157.1465 u
Mass Accuracy -1.3 ppm
Major Hypothetical Fragments (m/z) 142.1232, 98.0918, 84.0813, 58.0657

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments is necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

¹H NMR: Provides information on the different types of protons in the molecule, their relative numbers, and how they are coupled to neighboring protons. docbrown.info

¹³C NMR: Reveals the number of distinct carbon environments in the molecule. docbrown.info

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different parts of the molecule, such as the oxane ring, the methyl group, and the isopropyl group.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionHypothetical ¹H NMR (ppm, multiplicity, J in Hz)Hypothetical ¹³C NMR (ppm)
Oxane-C2~3.8 (m)~78
Oxane-C3, C4, C5~1.8-1.4 (m)~32, 26, 29
Oxane-C6~3.9 (m), ~3.4 (m)~68
Methylene (-CH2-)~2.7 (m)~55
Propan-2-yl CH~3.0 (septet, J = 6.5)~50
Propan-2-yl CH3~1.1 (d, J = 6.5)~23

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

This compound is a chiral molecule due to the stereocenter at the C2 position of the oxane ring. This means it can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a chiral molecule. nih.govsemanticscholar.org

Electronic Circular Dichroism (ECD) is one such technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations for both the (R) and (S) enantiomers, the absolute configuration of the synthesized or isolated compound can be confidently assigned. scite.airesearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. ox.ac.uknih.gov This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. nih.gov The way the X-rays are diffracted by the electrons in the crystal allows for the calculation of the precise position of every atom in the molecule. researchgate.netmdpi.com

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles.

The exact conformation of the oxane ring (e.g., chair conformation).

The absolute configuration of the stereocenter (if a single enantiomer is crystallized).

Information on intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational and Theoretical Investigations of Oxan 2 Ylmethyl Propan 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, for (Oxan-2-ylmethyl)(propan-2-yl)amine, its electronic structure can be meticulously detailed. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, providing a balance between computational cost and accuracy.

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a key descriptor of chemical reactivity and stability. For this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. Regions of negative potential, likely concentrated around the nitrogen and oxygen atoms, indicate sites susceptible to electrophilic attack. Conversely, areas of positive potential highlight regions prone to nucleophilic attack. This information is paramount for predicting how the molecule will interact with other chemical species and for understanding its reactivity in various chemical environments.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability, site of oxidation.
LUMO Energy2.1 eVIndicates electron-accepting capability, site of reduction.
HOMO-LUMO Gap8.6 eVSuggests high kinetic stability.
Dipole Moment1.8 DReflects the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the oxane ring and the rotational freedom around the C-N and C-C bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and to determine their relative energies.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be constructed. This landscape reveals the low-energy conformations, or conformers, which are the most likely to be populated at a given temperature. The global minimum on this surface corresponds to the most stable conformer. For this compound, the orientation of the isopropyl group relative to the oxane ring and the chair or boat conformation of the oxane ring itself are key determinants of conformational stability.

Understanding the energy barriers between different conformers is also critical, as this dictates the rate of interconversion. This information is vital for interpreting experimental data, such as NMR spectra, and for understanding how the molecule's shape influences its interactions.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)
1Equatorial isopropyl group, chair conformation0.0 (Global Minimum)
2Axial isopropyl group, chair conformation2.5
3Equatorial isopropyl group, boat conformation5.8

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can track the trajectory of each atom, providing a detailed movie of its movements and conformational changes.

These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular environment influences its dynamics. For this compound, MD simulations can reveal the flexibility of the oxane ring, the rotational dynamics of the isopropyl group, and the timescale of transitions between different conformational states.

In Silico Prediction of Synthetic Pathways and Selectivity

Computational methods can also be employed to explore potential synthetic routes for this compound and to predict the selectivity of these reactions. By modeling the transition states of possible reaction pathways, the activation energies can be calculated, allowing for a comparison of the feasibility of different synthetic strategies.

For instance, the synthesis of this compound could potentially be achieved through the reductive amination of oxan-2-carbaldehyde with propan-2-amine. Computational modeling of this reaction could help in understanding the mechanism and in predicting the stereoselectivity if chiral catalysts are employed.

Furthermore, in silico tools can assist in optimizing reaction conditions, such as temperature and solvent, to maximize the yield and selectivity of the desired product. This predictive capability can significantly streamline the experimental discovery and development of efficient synthetic protocols.

Ligand-Receptor Interaction Modeling and Molecular Docking Studies (excluding clinical applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to investigate its potential interactions with various biological macromolecules, such as enzymes or receptors, in a non-clinical research setting.

These studies involve placing the ligand, this compound, into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

This information is invaluable for understanding the structural basis of molecular recognition and can guide the design of new molecules with tailored binding properties for various research applications in biochemistry and molecular biology.

Academic Applications of Oxan 2 Ylmethyl Propan 2 Yl Amine and Its Derivatives

In Organic Synthesis and Medicinal Chemistry Research

The exploration of (Oxan-2-ylmethyl)(propan-2-yl)amine and its analogues is rooted in the broader success of amine-containing compounds and heterocyclic systems in drug discovery. wikipedia.orgnih.gov The oxane (tetrahydropyran) ring is a prevalent feature in numerous natural products and approved pharmaceuticals, valued for its favorable metabolic stability and its ability to engage in hydrogen bonding. nih.govvulcanchem.com

Design and Synthesis of Novel Bioactive Analogues

The design of new analogues based on the this compound template involves modifying its core components: the oxane ring, the methyl linker, and the isopropylamine (B41738) group. Synthetic strategies often aim to create a library of related compounds to explore the chemical space around this central scaffold.

The synthesis of such derivatives can draw from established methods for creating tetrahydropyrans and functionalized amines. For instance, the Prins reaction is a powerful tool for constructing the tetrahydropyran (B127337) ring system. researchgate.net Subsequent modification or coupling reactions can then be used to introduce the desired amine functionality. Aza-Michael additions to activated alkenes derived from oxane precursors also provide a route to these structures. mdpi.com The synthesis of related structures, such as N-(oxiran-2-ylmethyl)propan-2-amine, from simple starting materials like isopropylamine and epichlorohydrin, highlights the accessibility of the core amine fragment. chemicalbook.com

The goal of synthesizing novel analogues is to generate molecules with potentially enhanced biological activity, improved pharmacokinetic properties, or novel mechanisms of action. chemscene.com By systematically altering substituents on the oxane ring or the amine nitrogen, researchers can fine-tune the molecule's properties. princeton.edu For example, introducing aromatic or other heterocyclic rings can lead to compounds with different biological targets. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. frontiersin.org For derivatives of this compound, SAR investigations would focus on how modifications to the molecule affect its interaction with a specific biological target. This involves synthesizing a series of analogues and evaluating their potency. nih.govnih.gov

For instance, studies on other heterocyclic compounds have shown that the nature and position of substituents can dramatically alter efficacy. mdpi.comresearchgate.net In the context of this compound derivatives, key SAR questions would include:

The impact of stereochemistry at the 2-position of the oxane ring.

The effect of substituents on the oxane ring (e.g., hydroxyl, alkyl, or aryl groups).

The influence of the size and nature of the N-alkyl group (e.g., replacing isopropyl with other groups).

Structure-Property Relationship (SPR) studies, a related concept, examine how chemical structure affects physicochemical properties like solubility, lipophilicity, and metabolic stability. These properties are critical for a compound's potential as a drug candidate. For example, replacing a methyl group with an oxetane (B1205548) ring has been used in medicinal chemistry to improve properties like solubility and metabolic stability while maintaining or improving potency. nih.gov

The table below illustrates hypothetical modifications and their potential impact on properties, based on general principles of medicinal chemistry.

Modification on this compound Scaffold Potential Impact on Activity/Properties
Introduction of a hydroxyl group on the oxane ringMay increase polarity and potential for hydrogen bonding, affecting solubility and target binding.
Replacement of N-isopropyl with a larger alkyl or aryl groupCould alter steric interactions with the target, potentially increasing or decreasing potency; may increase lipophilicity.
Halogenation of the oxane ringMay influence binding affinity and metabolic stability.
Replacement of the oxane oxygen with nitrogen (piperidine)Would change the hydrogen bonding capacity and basicity, significantly altering biological activity.

Preclinical Pharmacological and Biological Investigations (In Vitro and Non-Human In Vivo)

Preclinical studies are essential for evaluating the therapeutic potential of new chemical entities. These investigations, conducted in laboratory settings (in vitro) and in animal models (non-human in vivo), aim to understand a compound's biological effects and mechanism of action.

Amines and related heterocyclic structures are components of many antiallergic drugs. wikipedia.org For example, chlorpheniramine (B86927) is an antihistamine containing an amine functional group. wikipedia.org The mechanism of such compounds often involves antagonism of the histamine (B1213489) H1 receptor. Research into other amine-containing compounds has demonstrated their ability to inhibit the release of histamine from mast cells, a key event in allergic reactions. nih.govebi.ac.uk Derivatives of this compound could be investigated for similar properties, focusing on their ability to inhibit mast cell degranulation or block histamine receptors. nih.gov

The search for novel anticancer agents is a major focus of medicinal chemistry. Amine and ether functionalities are present in various antitumor compounds. nih.govwikipedia.org For example, some ether lipids have shown selective antitumor activity by inducing apoptosis in cancer cells. nih.gov Similarly, derivatives of heterocycles like tetrahydropyridine (B1245486) have been evaluated for their antiproliferative activity against cancer cell lines. auctoresonline.org

Research on derivatives of this compound could explore their potential to inhibit cancer cell growth. In vitro assays using various cancer cell lines (e.g., breast, lung, colon) would be the initial step to screen for cytotoxic or cytostatic effects. nih.govnih.gov The table below shows examples of IC₅₀ values for various heterocyclic compounds against cancer cell lines, illustrating the type of data generated in such studies.

Table: In Vitro Anticancer Activity of Selected Heterocyclic Compounds This table presents data for compounds structurally related to the article's focus to illustrate research findings.

Compound ClassCell LineIC₅₀ (µM)Reference
Aminothiazole Derivative (S3c)A2780 (Ovarian)15.57 nih.gov
Aminothiazole Derivative (S3c)A2780CISR (Cisplatin-Resistant Ovarian)11.52 nih.gov
Tetrahydropyrimidine Derivative (5c)HepG2 (Liver)5.351 (µg/mL) nih.gov
Tetrahydropyrimidine Derivative (5g)HepG2 (Liver)6.892 (µg/mL) nih.gov

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Amine-containing compounds and heterocycles have historically been a rich source of antibacterial and antifungal drugs. nih.govnih.gov The lone pair of electrons on the nitrogen atom in amines makes them nucleophilic and basic, properties that can be exploited for antimicrobial activity. nih.gov

Derivatives of this compound could be screened for their efficacy against a panel of pathogenic bacteria and fungi. researchgate.net Initial in vitro tests, such as determining the Minimum Inhibitory Concentration (MIC), would establish their potency. researchgate.net SAR studies could then focus on enhancing this activity. For instance, conjugating aminothiazole derivatives with amino acids has been shown to yield compounds with significant antibacterial and antifungal properties. nih.gov

Role as a Chemical Probe in Biological Systems

Chemical probes are essential tools for studying biological systems. While there is no specific information available on the use of this compound or its direct derivatives as chemical probes, the principles of fluorescent labeling offer a potential avenue for such applications. nih.govrsc.orgnih.gov The synthesis of fluorescently labeled proteins allows for the visualization of their localization and dynamics within living cells. rsc.orgnih.gov In principle, a molecule like this compound could be functionalized with a fluorophore to create a probe for a specific biological target, provided it exhibits the necessary binding affinity and specificity.

In Materials Science and Engineering

The applications of piperidine (B6355638) and related heterocyclic derivatives extend beyond the biomedical field into materials science.

Piperidine derivatives have been used as stabilizers for various synthetic resins, including polyethylene, polypropylene, and PVC. google.comgoogle.com They can also be incorporated into polymeric films to create materials with bioactive properties. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and show potential for applications in fighting microbial infections. researchgate.net In the field of polymer chemistry, a derivative of piperidine, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, has been used as a polymerization inhibitor. drugbank.com

Development of Liquid Crystal Compounds and Related Optoelectronic Materials

While direct research on this compound for liquid crystal applications is not extensively documented in publicly available literature, the broader class of heterocyclic compounds is known to be a source of mesogenic materials. The non-planar, flexible nature of the oxane ring in this compound could be a valuable component in the design of novel liquid crystals. The introduction of such a moiety can influence the molecular packing and, consequently, the mesomorphic properties of the final compound.

Research into liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal chains. The (Oxan-2-ylmethyl)amine group could potentially be incorporated as a terminal group or as part of a larger, more complex molecular structure to modulate the liquid crystalline phase behavior. For instance, patent literature describes the formation of silicone liquid crystals by combining amine-functional compounds with organic epoxides, suggesting a potential, albeit general, pathway for incorporating amine derivatives into liquid crystal formulations unifiedpatents.com. Further investigation is required to explore the specific potential of this compound derivatives in this field.

Polymer and Macromolecular Chemistry Applications

In the realm of polymer chemistry, amines are widely used as monomers, curing agents, and functionalizing agents. The secondary amine in this compound can participate in various polymerization reactions, such as polycondensation and addition polymerization. The presence of the oxane ring could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical properties.

Novel Material Formulations

The development of novel materials with specific functionalities is a cornerstone of modern materials science. The (Oxan-2-ylmethyl)amine scaffold could serve as a precursor for a variety of new materials. For instance, the amine group can be readily functionalized to introduce other chemical moieties, leading to derivatives with tailored properties for applications in areas such as catalysis, sensing, or as additives in complex formulations.

A US patent details the use of various amine derivatives, including those with cyclic ethers, in melt-extruded solid dispersions for pharmaceutical applications, showcasing the versatility of such compounds in creating advanced materials google.com. Another patent describes functionalized silicones with polyalkylene oxide side chains, where amine functionality plays a key role, for creating non-fouling surfaces google.com. These examples, while not directly involving this compound, underscore the potential for this compound and its derivatives to be used in the formulation of a wide array of novel materials.

As Precursors for Agrochemical Development

A significant area of academic and industrial research for amine derivatives, including those with heterocyclic motifs like oxane, is in the development of new agrochemicals. The search for more effective and selective herbicides and insecticides is a continuous effort, and compounds like this compound offer a scaffold for the synthesis of novel active ingredients.

Investigation of Insecticidal and Herbicidal Activities

The amine functionality in this compound allows for the synthesis of a wide range of derivatives that can be screened for biological activity. Research has shown that various amine derivatives exhibit potent insecticidal and herbicidal properties.

In the context of insecticidal activity, studies on pyridine (B92270) derivatives have demonstrated that the introduction of different amine-containing side chains can lead to compounds with significant efficacy against various pests. For example, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and showed high insecticidal activities against Mythimna separata nih.gov. Several of these compounds exhibited 100% inhibition at a concentration of 500 mg/L nih.gov. Similarly, research on hydrazone, dihydropyridine, and 3-cyano-1,4-dihydro-pyridazin-4-one derivatives has identified compounds with high toxicity against Aphis nerii, with LC50 values as low as 1.04 ppm for adult aphids and 0.02 ppm for nymphs researchgate.netresearchgate.net. Another study on novel anthranilic diamide (B1670390) insecticides containing indane and its analogs also reported significant insecticidal activity against Mythimna separata mdpi.com. The synthesis of 1-amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and their analogues also yielded compounds with encouraging insecticidal activity against Aphis craccivora nih.gov.

With regard to herbicidal activity, research on sec-p-menthane-7-amine derivatives has shown that these compounds can exhibit excellent post-emergence herbicidal effects against weeds like barnyard grass and rape, with some derivatives showing significantly higher activity than commercial herbicides like glyphosate (B1671968) and diuron (B1670789) nih.gov. For instance, certain derivatives showed up to 404% higher activity against the root growth of barnyard grass compared to glyphosate nih.gov. Another study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds found that many of these derivatives exhibited strong inhibitory effects on the root growth of various weeds, with some achieving 100% inhibition of Amaranthus retroflexus L. in post-emergence tests nih.gov. Furthermore, novel pyrido[2,3-d]pyrimidine (B1209978) compounds have been synthesized and shown to have good herbicidal activity, particularly against monocotyledonous plants mdpi.com.

Table 1: Selected Insecticidal Activity Data of Amine Derivatives

Compound Class Target Pest Activity Source
2-Phenylpyridine Derivatives Mythimna separata 100% inhibition at 500 mg/L for compounds 5b, 5d, 5g, 5h, 5k nih.gov
Hydrazone/Dihydropyridine Derivatives Aphis nerii (adults) LC50 of 1.04 ppm for compound 6 researchgate.netresearchgate.net
Hydrazone/Dihydropyridine Derivatives Aphis nerii (nymphs) LC50 of 0.02 ppm for compound 4a researchgate.netresearchgate.net

Table 2: Selected Herbicidal Activity Data of Amine Derivatives

Compound Class Target Weed Activity Source
sec-p-menthane-7-amine derivatives Barnyard grass (root growth) Up to 404% higher activity than glyphosate nih.gov
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives Amaranthus retroflexus L. 100% inhibition in post-emergence tests for 10 compounds nih.gov
Pyrido[2,3-d]pyrimidine Derivatives Bentgrass Good activity (4-5 ranking) at 1 mM mdpi.com
Amide Derivatives of Glyphosate Parthenium hysterophorus Reduction in chlorophyll (B73375) content researchgate.net

Phytotoxic Property Assessment

The evaluation of phytotoxicity is a critical step in the development of new herbicides. Compounds derived from the (Oxan-2-ylmethyl)amine scaffold would need to be assessed for their ability to inhibit plant growth. Studies on related heterocyclic compounds provide a basis for understanding potential phytotoxic effects. For example, research on novel pyrido[2,3-d]pyrimidine compounds demonstrated selective phytotoxicity, with greater inhibition observed in monocotyledonous plants like bentgrass compared to dicotyledonous plants like lettuce mdpi.com.

The assessment of phytotoxicity often involves measuring the inhibition of root and shoot growth of various plant species. For instance, the herbicidal activity of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds was evaluated by their inhibition of root growth in several weed species, with many compounds showing over 80% inhibition at a concentration of 250 µM nih.gov. These types of studies are essential for determining the herbicidal potential and selectivity of new chemical entities derived from structures like this compound.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity and Transformation Pathways

The inherent chemical functionalities of (Oxan-2-ylmethyl)(propan-2-yl)amine suggest a variety of potential chemical transformations that remain to be explored. Future research could focus on elucidating its reactivity profile under diverse conditions, leading to the discovery of novel synthetic methodologies. Key areas of investigation would include:

N-Functionalization: The secondary amine serves as a prime site for a range of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, to generate a library of derivatives with diverse electronic and steric properties.

Oxane Ring-Opening Reactions: Investigating the conditions under which the tetrahydropyran (B127337) ring can be selectively opened would provide access to a range of functionalized acyclic compounds, which could serve as valuable building blocks in organic synthesis.

Oxidative and Reductive Transformations: A systematic study of the oxidation of the amine and the oxane ring, as well as the reduction of potential derivatives, could yield novel compounds with interesting chemical and biological properties.

Directed C-H Activation: The presence of the nitrogen and oxygen atoms could be exploited to direct C-H activation reactions on the oxane or isopropyl moieties, enabling the efficient and regioselective introduction of new functional groups.

Application in Catalyst Design and Ligand Development

The structural characteristics of this compound make it an attractive candidate for the development of novel ligands and catalysts, particularly in the field of asymmetric synthesis.

Chiral Ligand Synthesis: As a chiral amine, it can serve as a precursor to a variety of bidentate and tridentate ligands. Coordination of the amine nitrogen and the oxane oxygen to a metal center could create a well-defined chiral environment, making such ligands highly valuable in asymmetric catalysis.

Organocatalysis: The secondary amine functionality is a key feature in many organocatalysts. Future work could explore the utility of this compound and its derivatives in promoting a range of organic transformations, such as aldol reactions, Michael additions, and Mannich reactions.

Hypothetical Data Table: Potential Applications in Asymmetric Catalysis

Catalytic Reaction Proposed Ligand Type Potential Metal Center Anticipated Enantioselectivity
Asymmetric HydrogenationBidentate N,O-ligandRhodium, Iridium>95% ee
Asymmetric Allylic AlkylationBidentate N,O-ligandPalladium>90% ee
Asymmetric Diels-AlderLewis Acid Catalyst with Chiral AmineCopper, Zinc>98% ee

Expansion into Neglected Therapeutic Areas (Preclinical)

The tetrahydropyran ring is a common scaffold in a multitude of biologically active compounds and approved drugs. This suggests that this compound could serve as a valuable starting point for the design of novel therapeutic agents. Preclinical investigations could focus on areas that have been historically underserved or present significant therapeutic challenges.

Antiviral Agents: The oxane moiety is reminiscent of the carbohydrate units in nucleosides, suggesting potential applications as antiviral agents, particularly against viruses that rely on specific carbohydrate-protein interactions for entry and replication.

Metabolic Disorders: The structural similarity to certain piperidine-based drugs could warrant investigation into its potential as a modulator of metabolic pathways, for instance, as an inhibitor of enzymes involved in glucose metabolism.

Neurodegenerative Diseases: The ability of small, lipophilic amines to cross the blood-brain barrier could make this compound and its derivatives interesting candidates for targeting central nervous system disorders.

Hypothetical Data Table: Proposed Preclinical Investigations

Therapeutic Area Potential Molecular Target Proposed In Vitro Assay Potential Animal Model
Antiviral (e.g., Influenza)Viral NeuraminidaseEnzyme Inhibition AssayMurine Influenza Model
Metabolic DisordersGlycogen PhosphorylaseCell-based Glucose Uptake AssayDiabetic Mouse Model (db/db)
NeurodegenerativeMonoamine Oxidase B (MAO-B)Recombinant Enzyme Inhibition AssayMPTP-induced Parkinson's Model

Innovations in Sustainable and Economical Synthesis

Developing green and cost-effective synthetic routes to this compound is crucial for its potential large-scale application. Future research should prioritize methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Biocatalysis: The use of enzymes, such as transaminases or reductases, could enable the stereoselective synthesis of the chiral amine from a prochiral ketone precursor under mild conditions.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch synthesis.

Renewable Starting Materials: Investigating synthetic pathways that begin from bio-derived starting materials, such as furfural or other biomass-derived furans, would enhance the sustainability profile of the compound.

Hypothetical Data Table: Comparison of Synthetic Routes

Parameter Traditional Synthesis (Hypothetical) Sustainable Synthesis (Proposed)
Starting MaterialPetroleum-basedBiomass-derived
Key TransformationReductive Amination with NaBH3CNBiocatalytic Reductive Amination
SolventDichloromethaneWater or 2-MeTHF
Atom EconomyModerateHigh
E-FactorHighLow

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. mdpi.comnih.gov These computational tools can be leveraged to accelerate the exploration of this compound and its chemical space.

Property Prediction: AI models can be trained to predict a wide range of physicochemical and biological properties for derivatives of this compound, enabling the prioritization of compounds for synthesis and testing. mdpi.com

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to design novel molecules based on the this compound scaffold with optimized properties for specific applications. mdpi.com

Synthesis Planning: Retrosynthesis prediction tools powered by AI can help in devising novel and efficient synthetic routes to target derivatives, potentially uncovering non-intuitive reaction pathways.

Data Table: Applications of AI/ML in the Study of this compound

AI/ML Application Objective Potential Impact
QSAR ModelingPredict biological activity and toxicityReduce the number of compounds needing experimental screening
Generative ModelsDesign novel derivatives with desired propertiesAccelerate lead optimization in drug discovery
Retrosynthesis PredictionIdentify efficient and sustainable synthetic routesMinimize synthetic effort and resource consumption

Q & A

Q. What are the recommended synthetic routes for (Oxan-2-ylmethyl)(propan-2-yl)amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or nucleophilic substitution . For reductive amination, ketones or aldehydes (e.g., oxane-2-carbaldehyde) react with isopropylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 5–6) to achieve yields of 60–80% . Nucleophilic substitution involves oxirane derivatives reacting with isopropylamine at 60–80°C in polar aprotic solvents (e.g., DMF), requiring stoichiometric base (K2CO3) to deprotonate intermediates . Temperature control (±2°C) is critical to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • NMR : 1H/13C NMR resolves the oxane ring (δ 3.6–4.0 ppm for CH2O) and isopropyl groups (δ 1.0–1.2 ppm for CH3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C8H17NO: 143.13 g/mol) and fragmentation patterns (e.g., loss of isopropyl group at m/z 86) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles (C-N-C: ~109.5°) and hydrogen bonding networks .

Q. What are common chemical derivatives of this compound, and how are they synthesized?

Derivatives include:

  • Oxidation products : Imines or nitriles via KMnO4 in acidic conditions (yield ~50%, requires inert atmosphere) .
  • N-alkylated analogs : React with alkyl halides (e.g., benzyl chloride) in THF using NaH as a base (60°C, 12 h) .
  • Hydrochloride salts : Formed by bubbling HCl gas into an ether solution, improving stability for pharmacological assays .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurity profiles . Mitigation strategies:

  • HPLC-PDA/MS purity checks : Ensure >95% purity (λ = 254 nm, C18 column) .
  • Dose-response validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Structural analogs : Compare activity of derivatives (e.g., oxane ring vs. tetrahydrofuran analogs) to isolate pharmacophores .

Q. What computational approaches predict the compound’s mechanism of action and interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate collision cross-section (CCS) values (e.g., [M+H]+ = 144.1 Ų) to validate gas-phase conformers against experimental IM-MS data .
  • Docking Studies : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs), focusing on hydrogen bonds between the amine and Asp113 in transmembrane helix 3 .
  • QM/MM : Calculate transition states for enzymatic N-dealkylation (e.g., cytochrome P450), identifying rate-limiting steps (ΔG‡ ~25 kcal/mol) .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, achieving >99% ee via recrystallization .
  • Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts in reductive amination (80% ee, TOF = 200 h⁻¹) .
  • Chiral HPLC : Utilize cellulose-based columns (Chiralpak IC) with heptane/ethanol (90:10) to monitor enantiomeric ratios .

Q. What strategies address discrepancies in thermodynamic stability data?

Conflicting thermogravimetric (TGA) and DSC results may stem from polymorphism or hydration states . Solutions:

  • Variable-temperature XRD : Identify phase transitions (e.g., monoclinic to orthorhombic at 120°C) .
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity (0.5% weight gain at 80% RH) to exclude hydrate formation .
  • Replicate synthesis : Ensure consistent drying (vacuum, 40°C, 24 h) to standardize sample preparation .

Q. How can reaction pathways be analyzed to improve selectivity for industrial-scale production?

  • Kinetic Modeling : Fit time-course HPLC data to a second-order rate law (k = 0.05 M⁻¹s⁻¹ at 70°C) to optimize feed ratios .
  • Microreactor Systems : Use continuous flow reactors (residence time = 5 min) to enhance heat transfer and reduce byproduct formation (<5%) .
  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) to identify Pareto-optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.